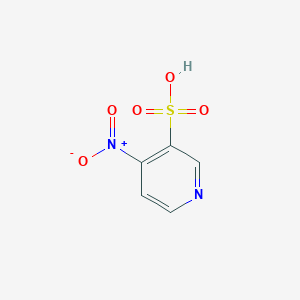![molecular formula C17H15N3S B1608101 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol CAS No. 63031-39-0](/img/structure/B1608101.png)
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol
Overview
Description
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol is a chemical compound with the molecular formula C17H15N3S and a molecular weight of 293.39 g/mol . This compound belongs to the class of 1,2,4-triazine derivatives, which are known for their diverse biological activities and applications in various fields of research .
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cox-2 and 5-lox , and BACE1 .
Mode of Action
It’s suggested that similar compounds inhibit their targets, leading to a change in the normal functioning of the cell .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to inflammation and neurodegeneration .
Result of Action
Similar compounds have been shown to have anti-inflammatory, anti-neurodegenerative, and anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol can be synthesized through a multi-step process involving the condensation of 1,2-diketones and thiosemicarbazide under microwave irradiation . The reaction typically involves the use of a mixed green solvent to promote the condensation reaction. Subsequently, the thiol group is alkylated using chloromethylpyridinium chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires careful control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-((Pyridin-4-ylmethyl)thio)-5,6-di-p-tolyl-1,2,4-triazine: A similar compound with anticonvulsant activity.
5,6-Di(thiophen-2-yl)-1,2,4-triazine-3-thiol: Another derivative with similar chemical properties.
Uniqueness
5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
5,6-bis(4-methylphenyl)-2H-1,2,4-triazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-11-3-7-13(8-4-11)15-16(19-20-17(21)18-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXMIZXTCAQENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN=C2C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368341 | |
| Record name | 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63031-39-0 | |
| Record name | 5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)










